3-Bromo-7,8-difluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7,8-difluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-3-5-1-2-7(11)8(12)9(5)13-4-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUVUICRKMWGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1686108-69-9 | |
| Record name | 3-bromo-7,8-difluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 7,8 Difluoroquinoline
Direct Halogenation Approaches
The introduction of a bromine atom at the C-3 position of a pre-formed 7,8-difluoroquinoline (B123522) ring is a key strategy for the synthesis of the target molecule. This typically involves electrophilic aromatic substitution, where the regioselectivity is governed by the electronic properties of the fluorinated quinoline (B57606) system.
Regioselective Bromination of 7,8-Difluoroquinoline Precursors
The targeted synthesis of 3-bromo-7,8-difluoroquinoline hinges on the controlled bromination of the 7,8-difluoroquinoline precursor. The presence of two strongly electron-withdrawing fluorine atoms on the carbocyclic ring significantly influences the reactivity and regioselectivity of electrophilic attack.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds under mild conditions. organic-chemistry.org In the context of quinolines bearing electron-withdrawing groups, NBS has been shown to be an effective brominating agent. For instance, the bromination of tetrahydroquinolines with electron-withdrawing substituents such as fluorine at the C-6 position has been reported to yield 3,8-dibromoquinolines, indicating that bromination can occur at the pyridine (B92270) ring.
While a specific protocol for the bromination of 7,8-difluoroquinoline using NBS to yield this compound is not extensively documented in readily available literature, a plausible synthetic approach can be extrapolated from related transformations. The reaction would likely proceed by treating 7,8-difluoroquinoline with NBS in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent, potentially with a catalytic amount of acid to activate the NBS. youtube.com
Hypothetical Reaction Conditions for NBS Bromination:
| Reagent/Solvent | Molar Ratio (relative to substrate) | Temperature (°C) | Reaction Time (h) | Plausible Yield |
| N-Bromosuccinimide (NBS) | 1.0 - 1.2 | 25 - 80 | 2 - 24 | Moderate to Good |
| Acetonitrile | - | - | - | - |
| Catalytic Acid (e.g., H₂SO₄) | 0.05 - 0.1 | - | - | - |
This table presents hypothetical conditions based on general knowledge of NBS brominations and is for illustrative purposes.
The yield of such a reaction would be influenced by the precise conditions and the inherent reactivity of the 7,8-difluoroquinoline substrate.
Beyond NBS, other brominating agents could be employed for the synthesis of this compound. These alternatives may offer different reactivity profiles and selectivities.
Molecular Bromine (Br₂): Direct bromination with liquid bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is a classic method for aromatic bromination. However, this method can sometimes lead to over-bromination and may require harsher conditions.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another stable and easy-to-handle source of electrophilic bromine, often used as an alternative to NBS.
Tetrabutylammonium Tribromide (TBATB): This solid reagent is a mild and selective brominating agent, which can be particularly useful for substrates prone to side reactions under more acidic conditions.
The choice of brominating agent would be dictated by factors such as the desired regioselectivity, the scale of the reaction, and the functional group tolerance of the substrate.
Mechanistic Elucidation of Electrophilic Aromatic Substitution on Fluorinated Quinoline Rings
The regioselectivity of electrophilic aromatic substitution on the quinoline ring is a well-studied phenomenon. In unsubstituted quinoline, electrophilic attack preferentially occurs on the electron-rich carbocyclic (benzene) ring, typically at the C-5 and C-8 positions. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom.
However, the presence of two strongly deactivating fluorine atoms at the C-7 and C-8 positions of the carbocyclic ring in 7,8-difluoroquinoline dramatically alters this reactivity pattern. The significant decrease in electron density on the benzene (B151609) ring makes it less susceptible to electrophilic attack. Consequently, the pyridine ring, despite being inherently electron-deficient, becomes the more favorable site for substitution.
Within the pyridine ring, the C-3 position is the most likely site for electrophilic bromination. This can be rationalized by considering the stability of the Wheland intermediates (arenium ions) formed upon attack at the different positions of the pyridine ring. Attack at C-3 does not disrupt the aromatic sextet of the adjacent benzene ring in the transition state to the same extent as attack at C-2 or C-4. This directing effect of deactivating groups on the carbocyclic ring towards the C-3 position of the pyridine ring has been observed in related systems.
Advanced Synthetic Pathways from Precursors
The synthesis of the 7,8-difluoroquinoline scaffold itself is a critical prerequisite for the subsequent bromination step. This is typically achieved through cyclization reactions starting from appropriately substituted aniline (B41778) derivatives.
Cyclization Reactions for Difluoroquinoline Ring Formation (e.g., Modified Skraup and Knorr Syntheses for Precursor Scaffolds)
Classical methods for quinoline synthesis, such as the Skraup and Knorr syntheses, can be adapted for the preparation of fluorinated quinoline precursors. The starting material for the synthesis of 7,8-difluoroquinoline would be 2,3-difluoroaniline (B47769).
Modified Skraup Synthesis: The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgpharmaguideline.com To synthesize 7,8-difluoroquinoline, 2,3-difluoroaniline would be subjected to these conditions. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline. The harsh reaction conditions of the traditional Skraup synthesis can sometimes lead to low yields, but modifications, such as the use of milder oxidizing agents or alternative acid catalysts, can improve the outcome. nih.gov
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgsynarchive.com Reacting 2,3-difluoroaniline with an α,β-unsaturated carbonyl compound under acidic conditions would lead to the formation of a substituted 7,8-difluoroquinoline. This method offers greater flexibility in introducing substituents onto the pyridine ring of the quinoline core.
Knorr Quinoline Synthesis: The Knorr synthesis involves the reaction of a β-ketoester with an aniline under acidic conditions. This method is particularly useful for the synthesis of 2-hydroxyquinolines (quinolones), which can then be further modified. While not a direct route to 7,8-difluoroquinoline, it represents a viable pathway for constructing the core ring system with functional handles for subsequent transformations.
The successful synthesis of the 7,8-difluoroquinoline precursor via these methods provides the necessary substrate for the final regioselective bromination to yield this compound.
Strategic Introduction of Bromine via Pre-functionalized Synthons
Detailed, peer-reviewed synthetic methodologies for the preparation of this compound (CAS 1686108-69-9) are not extensively documented in publicly available scientific literature. However, established principles of quinoline synthesis and halogenation allow for a strategic approach utilizing pre-functionalized synthons. This strategy involves constructing the core 7,8-difluoroquinoline ring system from an appropriately substituted aniline precursor, followed by a regioselective introduction of bromine at the C3-position.
A logical and common approach in quinoline synthesis begins with a pre-functionalized aniline. For the target molecule, 2,3-difluoroaniline serves as the ideal starting synthon, as it already contains the requisite fluorine atoms that will become the 7,8-difluoro substitution pattern on the quinoline ring. Classic quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, can be employed to construct the heterocyclic ring.
For instance, the Doebner-von Miller reaction, a versatile method for quinoline synthesis, would involve the reaction of 2,3-difluoroaniline with an α,β-unsaturated carbonyl compound. A common choice for introducing the necessary carbon atoms for the pyridine ring is acrolein, often generated in situ from glycerol. The reaction is typically conducted in the presence of an acid catalyst and an oxidizing agent. This cyclization would yield the intermediate 7,8-difluoroquinoline .
Once the pre-functionalized 7,8-difluoroquinoline scaffold is obtained, the next strategic step is the regioselective introduction of bromine at the 3-position. Direct bromination of the quinoline ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a frequently used reagent for the selective bromination of heterocyclic compounds under controlled conditions. The reaction of 7,8-difluoroquinoline with NBS, often in a suitable solvent like glacial acetic acid or a chlorinated solvent, would be expected to yield this compound. The reaction conditions, such as temperature and reaction time, would be critical to control selectivity and maximize the yield of the desired 3-bromo isomer.
This two-stage approach—cyclization of a pre-functionalized difluoroaniline followed by regioselective bromination—represents a strategic and plausible pathway for the synthesis of this compound, leveraging well-established reactions in heterocyclic chemistry.
Table 1: Proposed Reaction Scheme for this compound
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | 2,3-Difluoroaniline | Glycerol, Acid Catalyst (e.g., H₂SO₄), Oxidizing Agent | 7,8-Difluoroquinoline | Cyclization via Doebner-von Miller or similar reaction to form the core quinoline ring system. |
| 2 | 7,8-Difluoroquinoline | N-Bromosuccinimide (NBS), Solvent (e.g., Acetic Acid) | This compound | Regioselective electrophilic bromination at the C3-position of the quinoline ring. |
Despite a comprehensive search for scientific literature, detailed information regarding the specific reactivity and functionalization of the chemical compound This compound is not extensively available in the public domain. The provided outline requires in-depth analysis of its reactivity profiles, including halogen exchange, nucleophilic aromatic substitution, and various transition metal-catalyzed cross-coupling reactions. However, research articles and data pertaining specifically to this molecule are scarce, preventing a thorough and scientifically accurate discussion as requested.
General principles of organic chemistry suggest that the bromine atom at the 3-position would be more susceptible to palladium-catalyzed cross-coupling reactions than the fluorine atoms. Similarly, the fluorine atoms, activated by the quinoline ring, would be potential sites for nucleophilic aromatic substitution. However, without specific experimental data for this compound, any detailed discussion on differential reactivity, regioselectivity, and the outcomes of specific named reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings would be speculative.
Due to the lack of specific research findings for this compound, it is not possible to generate the requested article with the required level of detail, including data tables and thorough analysis for each subsection of the provided outline.
Reactivity Profiles and Functionalization of 3 Bromo 7,8 Difluoroquinoline
Transition Metal-Catalyzed Cross-Coupling Reactions
Investigation of Catalyst Systems and Ligand Effects
The bromine atom at the 3-position of the 3-Bromo-7,8-difluoroquinoline ring is anticipated to be a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The electronic nature of the quinoline (B57606) ring, influenced by the nitrogen atom and the two fluorine substituents, suggests that this compound would be a suitable substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The two fluorine atoms at the 7- and 8-positions are expected to exert a strong electron-withdrawing effect on the quinoline core. This electronic modification would likely influence the reactivity of the C-Br bond, potentially facilitating oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.
Hypothetical Catalyst and Ligand Systems for Suzuki-Miyaura Coupling:
For the Suzuki-Miyaura coupling of this compound with various boronic acids, a range of palladium catalysts and ligands would need to be investigated to optimize reaction conditions. The choice of ligand is crucial in tuning the reactivity and stability of the palladium catalyst.
| Catalyst Precursor | Ligand | Potential Advantages |
| Pd(OAc)₂ | SPhos | Highly active for a broad range of substrates, including electron-deficient heteroaryl halides. |
| Pd₂(dba)₃ | XPhos | Bulky biarylphosphine ligand that can promote challenging couplings. |
| Pd(PPh₃)₄ | PPh₃ | A classic, versatile catalyst system, though potentially less active for this specific substrate. |
This table is a theoretical projection and is not based on published experimental data for this compound.
The effect of different ligands would be a critical area of investigation. Electron-rich and bulky phosphine (B1218219) ligands are generally effective in promoting the oxidative addition step and facilitating the reductive elimination to form the desired product. The specific steric and electronic properties of this compound would necessitate empirical screening of various ligand systems to achieve optimal yields and reaction rates.
Strategic Derivatization for Complex Molecular Architectures
The ability to functionalize the 3-position of the quinoline ring opens up pathways for the synthesis of more complex molecular structures.
Construction of Polycyclic and Polyfunctionalized Quinoline Scaffolds
Through intramolecular cyclization reactions, derivatives of this compound could serve as precursors for the construction of polycyclic systems. For instance, a Suzuki-Miyaura coupling with a suitably substituted boronic acid could introduce a side chain capable of undergoing a subsequent intramolecular reaction, such as a Heck reaction or a Friedel-Crafts-type cyclization, to form a new fused ring system.
The presence of the difluoro-substitution pattern on the quinoline core is of particular interest, as fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability and binding affinity to biological targets.
Role as a Precursor in Advanced Multi-Step Organic Syntheses
This compound represents a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The quinoline scaffold is a common feature in many biologically active compounds. The introduction of substituents at the 3-position via cross-coupling reactions would allow for the exploration of the structure-activity relationships of novel quinoline derivatives.
For example, the synthesis of a potential pharmaceutical agent might involve an initial Suzuki-Miyaura or Buchwald-Hartwig reaction at the 3-position of this compound, followed by further modifications of the newly introduced substituent or the quinoline ring itself. The difluoro pattern could be a key element in the design of new therapeutic agents with improved properties.
Computational and Theoretical Investigations of 3 Bromo 7,8 Difluoroquinoline
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and the nature of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of paramount importance as they govern the molecule's reactivity towards electrophiles and nucleophiles, respectively.
The presence of three halogen atoms—one bromine and two fluorine atoms—on the quinoline (B57606) ring of 3-Bromo-7,8-difluoroquinoline is expected to significantly influence its electronic landscape. Both bromine and fluorine are highly electronegative, leading to a general withdrawal of electron density from the quinoline core through inductive effects. This can lower the energy levels of both the HOMO and LUMO.
The HOMO is likely to be distributed across the π-system of the quinoline ring, with potential contributions from the lone pairs of the halogen atoms. The LUMO, on the other hand, will also be associated with the π-system, representing the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A larger gap generally implies higher stability and lower reactivity.
To illustrate the effect of halogenation on the frontier orbitals of quinoline, we can consider the calculated HOMO and LUMO energies of quinoline and a related halogenated derivative from computational studies.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Quinoline | -6.58 | -1.02 | 5.56 |
| Hypothetical this compound (Estimated) | -6.9 to -7.2 | -1.5 to -1.8 | 5.1 to 5.7 |
Note: The values for Quinoline are typical literature values from DFT calculations. The values for this compound are estimated based on the expected electronic effects of the halogen substituents and are for illustrative purposes only.
The introduction of the bromine and fluorine atoms is anticipated to lower the HOMO and LUMO energies due to their electron-withdrawing nature. The precise impact on the HOMO-LUMO gap is more complex and would depend on the interplay of inductive and resonance effects of the halogens at their specific positions.
Quantum Chemical Calculations for Reactivity Predictions and Mechanistic Pathways (e.g., DFT Studies)
Quantum chemical calculations, particularly DFT, provide a powerful toolkit for predicting the reactivity of molecules and elucidating potential reaction mechanisms. By calculating various molecular properties and reactivity descriptors, we can gain insights into how this compound is likely to behave in chemical reactions.
Several global and local reactivity descriptors can be derived from the electronic structure calculations:
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): This parameter measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule. It is defined as ω = μ² / (2η).
Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule.
For this compound, the presence of the electron-withdrawing halogen atoms is expected to increase its electrophilicity. The calculated molecular electrostatic potential (MEP) map would visually represent the electron distribution, with blue regions (electron-deficient) indicating sites prone to nucleophilic attack and red regions (electron-rich) indicating sites susceptible to electrophilic attack. The nitrogen atom of the quinoline ring, with its lone pair of electrons, is a likely site for electrophilic attack or protonation. The carbon atoms bonded to the halogens, particularly the bromine at the 3-position, could be susceptible to nucleophilic substitution reactions.
The following table provides hypothetical reactivity descriptors for this compound based on general principles of halogenated aromatic systems.
| Reactivity Descriptor | Predicted Value/Trend | Implication for Reactivity |
|---|---|---|
| Chemical Potential (μ) | More negative than quinoline | Higher electronegativity |
| Chemical Hardness (η) | Likely similar to or slightly higher than quinoline | High kinetic stability |
| Global Electrophilicity Index (ω) | Higher than quinoline | More susceptible to nucleophilic attack |
These descriptors suggest that this compound would be a moderately reactive compound with a pronounced electrophilic character. DFT calculations could be further employed to model specific reaction pathways, such as nucleophilic aromatic substitution at the bromine-bearing carbon, to determine activation energies and predict the feasibility of such transformations.
Conformational Analysis and Stereochemical Implications (if applicable)
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a rigid aromatic system like quinoline, the core structure is planar, and therefore, it does not exhibit significant conformational isomerism in the same way that flexible aliphatic chains do.
The substituents on this compound—a bromine atom and two fluorine atoms—are directly attached to the rigid quinoline ring. As such, their positions are fixed relative to the ring, and there are no rotatable single bonds that would lead to distinct, stable conformers. The planarity of the quinoline ring system is a defining feature, and the presence of the halogen substituents is not expected to induce any significant puckering or deviation from this planarity.
Therefore, a detailed conformational analysis in the traditional sense is not applicable to this compound. The molecule is expected to exist predominantly in a single, planar conformation. There are no chiral centers in the molecule, so it is achiral and does not have stereoisomers.
While conformational flexibility is not a key feature of this molecule, computational studies could provide precise geometric parameters such as bond lengths and bond angles. The table below presents hypothetical optimized geometric parameters for key bonds in this compound, which would be expected from a DFT calculation.
| Parameter | Predicted Value |
|---|---|
| C3-Br Bond Length | ~1.90 Å |
| C7-F Bond Length | ~1.35 Å |
| C8-F Bond Length | ~1.35 Å |
| C2-C3-C4 Bond Angle | ~120° |
| C6-C7-C8 Bond Angle | ~120° |
Note: These values are typical for C-Br and C-F bonds on aromatic rings and are provided for illustrative purposes.
Influence of Halogen Substituents on Aromaticity and Aromaticity Descriptors
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated systems. Quinoline is an aromatic compound, possessing a delocalized π-electron system. The introduction of substituents can modulate the degree of aromaticity.
The aromaticity of this compound can be computationally assessed using various descriptors. One of the most common magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity.
Computational studies on halogenated aromatic compounds have shown that the effect of halogens on aromaticity is often modest. For this compound, it is anticipated that both the pyridine (B92270) and benzene (B151609) rings would retain their aromatic character. NICS calculations would likely yield negative values for both rings, confirming their aromaticity.
The following table provides hypothetical NICS(1) values for the two rings of this compound, which would be expected from a computational study.
| Ring | Predicted NICS(1) Value (ppm) | Interpretation |
|---|---|---|
| Pyridine Ring | -8 to -10 | Aromatic |
| Benzene Ring | -9 to -11 | Aromatic |
Note: These values are typical for aromatic heterocyclic rings and are for illustrative purposes.
Spectroscopic Characterization in Academic Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 3-Bromo-7,8-difluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the four protons on the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen and halogen substituents, as well as by anisotropic effects from the aromatic rings. Protons on the pyridine (B92270) ring (positions 2 and 4) are typically observed at lower fields compared to those on the benzene (B151609) ring (positions 5 and 6). The presence of the bromine atom at position 3 will significantly deshield the proton at position 4. Similarly, the fluorine atoms at positions 7 and 8 will influence the chemical shifts of the protons at positions 5 and 6. Spin-spin coupling between adjacent protons would be observed, providing information about their relative positions.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display nine distinct signals, one for each carbon atom in the this compound molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.orgpressbooks.pub Carbons bonded to the electronegative nitrogen, bromine, and fluorine atoms will be shifted downfield. libretexts.org The carbon atoms of the pyridine ring generally resonate at a lower field than those of the carbocyclic ring. oregonstate.edu Quaternary carbons, such as C-3, C-7, C-8, C-8a, and C-4a, are typically weaker in intensity. Due to the presence of fluorine, carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observed, providing further structural confirmation. blogspot.com
¹⁹F NMR Spectroscopy: Given the two fluorine atoms at positions 7 and 8, the ¹⁹F NMR spectrum is a crucial tool for characterization. It is expected to show two distinct signals, one for each fluorine atom. The chemical shifts of these signals are highly sensitive to their electronic environment. wikipedia.orgslideshare.net Furthermore, fluorine-fluorine coupling (³JFF) between the F-7 and F-8 nuclei would be observed, likely as a doublet for each signal, confirming their ortho relationship. Additionally, coupling to nearby protons (e.g., H-6) could also be present, further refining the structural assignment. doi.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Four distinct signals in the aromatic region, with characteristic chemical shifts and coupling patterns reflecting the substitution pattern. |
| ¹³C NMR | Nine distinct signals, with downfield shifts for carbons attached to N, Br, and F. Carbon-fluorine couplings would be observable. |
| ¹⁹F NMR | Two distinct signals, each likely a doublet due to ³JFF coupling, confirming the ortho-difluoro substitution. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (LC-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be employed to confirm the molecular weight of this compound. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion peak and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom. youtube.com
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions.
Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to fragment in a predictable manner. Common fragmentation pathways for halogenated heterocyclic compounds include the loss of the halogen atom (Br radical) and the cleavage of the quinoline ring system. researchgate.netlibretexts.orgmiamioh.edu The analysis of these fragment ions provides valuable information for confirming the structure of the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Expected Observations |
| LC-MS | A molecular ion peak (M+) with a characteristic 1:1 isotopic pattern for bromine. |
| HRMS | An accurate mass measurement of the molecular ion, confirming the elemental formula C₉H₄BrF₂N. |
| Fragmentation Analysis | Characteristic fragment ions corresponding to the loss of Br and cleavage of the quinoline ring. |
Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring (HPLC, UPLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound, separating it from byproducts and starting materials, and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of organic compounds. researchgate.netresearchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (with a possible acid or buffer modifier), would be developed to assess the purity of this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions. The peak area in the chromatogram would be proportional to the concentration of the compound, allowing for quantitative analysis.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. mdpi.com A UPLC method would be particularly advantageous for high-throughput screening or for the separation of closely related isomers. The principles of method development are similar to those for HPLC.
These chromatographic techniques are also invaluable for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC or UPLC, researchers can determine the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions.
Table 3: Application of Chromatographic Techniques for this compound
| Technique | Application |
| HPLC | Purity assessment, quantitative analysis, and reaction monitoring. |
| UPLC | High-resolution separation, faster analysis times, and high-throughput screening. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational frequencies of its various bonds.
The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). In the functional group region, characteristic stretching vibrations for C-H bonds on the aromatic ring would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. mdpi.com
The C-Br and C-F stretching vibrations are expected to appear in the fingerprint region. The C-F stretching bands are typically strong and are expected in the 1300-1000 cm⁻¹ range. The C-Br stretching vibration would be found at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The unique pattern of bands in the fingerprint region is a characteristic signature of the molecule and can be used for identification by comparison with a reference spectrum. mdpi.com
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=C and C=N Stretch | 1600 - 1450 |
| C-F Stretch | 1300 - 1000 |
| C-Br Stretch | 600 - 500 |
Emerging Synthetic Methodologies and Future Research Perspectives
Exploration of Photochemical and Electrochemical Approaches for Selective Functionalization
The selective functionalization of polyfunctional molecules like 3-Bromo-7,8-difluoroquinoline presents a significant synthetic challenge. Photochemical and electrochemical methods are emerging as powerful tools to achieve high selectivity under mild conditions, often avoiding the need for pre-functionalized starting materials or harsh reagents.
Photochemical strategies offer unique pathways for bond formation by accessing excited states of molecules. For quinoline (B57606) synthesis, photochemical methods have been successfully employed, particularly in continuous-flow setups which enhance light penetration and reaction control. acs.org For instance, the iminyl radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles can be initiated by light to form 3-cyano substituted quinolines. acs.org This approach could be adapted for the late-stage functionalization of the this compound core, potentially enabling C-H activation at other positions on the ring or novel cycloaddition reactions.
Electrochemical synthesis provides an alternative reagent-free method for generating reactive intermediates. By controlling the electrode potential, specific functional groups can be targeted with high precision. While specific electrochemical applications for this compound are not yet widely reported, the principles of electrosynthesis could be applied to:
Reductive Coupling: The carbon-bromine bond could be selectively reduced to generate a quinolinyl radical or anion, which could then be coupled with various electrophiles.
Oxidative C-H Functionalization: Anodic oxidation could facilitate the functionalization of C-H bonds on the quinoline nucleus, offering a direct route to introduce new substituents without disturbing the existing bromo and fluoro groups.
These methods represent a frontier in the synthesis and modification of complex heterocyclic systems, promising more efficient and selective routes to novel this compound derivatives.
Application of Continuous Flow Chemistry Techniques for Scalable Synthesis
Continuous flow chemistry is rapidly transitioning from a niche academic tool to a mainstream technology in pharmaceutical and fine chemical manufacturing. Its advantages over traditional batch processing—including enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability—are particularly beneficial for the synthesis of complex molecules like quinoline derivatives. mdpi.combeilstein-journals.org
The synthesis of substituted quinolines has been shown to benefit significantly from flow technology. acs.org For example, a continuous-flow strategy for producing 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles was developed, demonstrating the method's versatility in creating previously unexplored quinolines with good yields. acs.org A key advantage noted in photochemical reactions is that the small diameter of reactor channels allows for controlled irradiation and superior light penetration compared to batch reactors. acs.org
This technology is directly applicable to the synthesis and elaboration of this compound. A multi-step synthesis could be "telescoped" into a continuous sequence, minimizing manual handling of intermediates and reducing waste. mdpi.com Given that many reactions used to functionalize haloaromatics (e.g., cross-coupling, lithiation) are highly exothermic or involve hazardous reagents, the safety benefits of flow chemistry are a major driver for its adoption. mdpi.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Scale | 10.0 mmol | 1.42 mmol | acs.org |
| Isolated Yield | 82% | 79% | acs.org |
| Key Advantage | Simpler initial setup | Enhanced safety, scalability, and control | acs.orgmdpi.com |
Development of Novel and Sustainable Catalytic Systems (e.g., Reduced Palladium Loadings, Earth-Abundant Metals)
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing aryl halides like this compound. mdpi.com However, the high cost and toxicity of palladium have driven research toward more sustainable catalytic systems. Two major trends are emerging: the use of catalysts with very low palladium concentrations and the replacement of precious metals with earth-abundant alternatives.
Reduced Palladium Loadings: Significant progress has been made in developing highly active palladium catalysts that are effective at very low loadings (parts-per-million levels). For instance, a reliable process for the monoamination of a similar substrate, 3-bromo-2,5-difluoroaniline, was developed using a low-loading palladium catalyst, demonstrating the feasibility of such approaches on an industrial scale. researchgate.net Applying these high-activity catalyst systems to the Suzuki, Buchwald-Hartwig, or Sonogashira coupling of this compound could drastically reduce process costs and residual palladium contamination in the final products.
Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing precious metals with catalysts based on iron, copper, nickel, cobalt, and manganese. rsc.orgrsc.org These metals are more economical, less toxic, and offer novel reactivity.
Iron and Cobalt: Catalysts based on these metals have shown promise in a variety of transformations, including reductive aminations. researchgate.net
Nickel: Nickel catalysts are particularly effective for C-S bond activation and cyanation reactions of aryl thioethers, providing a complementary approach to palladium. researchgate.net
Copper: Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for C-N and C-O bond formation and are undergoing a modern resurgence with improved ligand systems.
The development of these sustainable catalytic systems is crucial for the green production of this compound derivatives, aligning chemical synthesis with principles of environmental and economic sustainability. rsc.org
Strategies for Diversity-Oriented Synthesis Utilizing the this compound Scaffold
Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore broad regions of chemical space, often for the purpose of discovering new biological probes or drug leads. cam.ac.ukresearchgate.net The strategy focuses on creating skeletal diversity, varying the core molecular framework to produce molecules with distinct three-dimensional shapes. cam.ac.ukcam.ac.uk
The this compound scaffold is an excellent starting point for a DOS campaign due to its inherent structural features and multiple points for diversification. A common DOS strategy is the "build/couple/pair" algorithm, which can be readily applied here. nih.govnih.gov
Build: The this compound core itself represents the "build" phase, providing a rigid, fluorinated heterocyclic starting material.
Couple: The bromine atom at the 3-position is a versatile handle for a wide array of palladium- or copper-catalyzed "coupling" reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of a vast array of different substituents and building blocks.
Pair: By introducing functionalities in the coupled fragments that can subsequently react with another part of the molecule (e.g., the quinoline nitrogen or an activated C-H position), intramolecular "pairing" reactions can be used to generate novel fused or spirocyclic ring systems, thus creating significant scaffold diversity.
By systematically applying different coupling partners and pairing strategies, a library of compounds with high sp³ character and diverse three-dimensional architectures can be generated from a single, readily accessible starting material. nih.gov
Unexplored Transformations and New Synthetic Applications in Organic Chemistry
While the bromine atom at the C-3 position is the most obvious site for functionalization, the this compound scaffold holds potential for numerous other transformations that remain largely unexplored.
Late-Stage C-H Functionalization: The quinoline core contains several C-H bonds (at C-2, C-4, C-5, and C-6) that could be selectively functionalized using modern transition metal-catalyzed C-H activation techniques. This would allow for the introduction of functional groups at positions that are difficult to access through traditional synthesis, bypassing the need for de novo ring construction.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The electron-withdrawing nature of the quinoline ring and the second fluorine atom activates the C-F bonds toward nucleophilic attack. While typically challenging, SNAr at the C-7 or C-8 position with potent nucleophiles (e.g., thiols, specific amines) under forcing conditions could provide access to derivatives that are otherwise unobtainable.
Decarbonylative and Decarboxylative Couplings: If the bromo-substituent were to be converted to a carboxylic acid or ester derivative, novel decarbonylative or decarboxylative coupling reactions could be explored to forge new C-C or C-heteroatom bonds, releasing CO or CO₂ as a traceless byproduct.
Ring-Opening and Rearrangement Reactions: Under specific photochemical, electrochemical, or metal-catalyzed conditions, the quinoline ring itself could potentially undergo rearrangement or ring-opening reactions, leading to completely novel heterocyclic scaffolds.
Exploring these and other transformations will continue to expand the synthetic utility of this compound, solidifying its role as a versatile platform for the discovery of new reactions and the synthesis of functional molecules.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-7,8-difluoroquinoline, and how can reaction conditions be optimized for high yields?
The synthesis of halogenated quinolines typically involves Friedländer condensation or halogenation of preformed quinoline scaffolds. For bromo-difluoroquinolines, a common approach is the bromination of 7,8-difluoroquinoline using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Reaction optimization includes controlling temperature (0–25°C), solvent polarity (e.g., DCM or DMF), and stoichiometry to minimize side reactions like over-bromination . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the pure product. Yield improvements (≥80%) are achievable via catalytic methods, such as Pd-mediated coupling for late-stage bromine introduction .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Characterization requires a multi-technique approach:
- NMR Spectroscopy : and NMR verify substitution patterns (e.g., coupling constants for adjacent fluorine atoms). NMR distinguishes aromatic carbons near halogens.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected for CHBrFN: ~256.96 g/mol) and isotopic patterns for bromine.
- Elemental Analysis : Quantifies Br/F content to ±0.3% deviation .
- HPLC : Purity assessment (≥95%) using reversed-phase C18 columns and UV detection at 254 nm .
Q. What are the solubility properties of this compound, and which solvents are optimal for its use in cross-coupling reactions?
This compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). For Suzuki-Miyaura coupling, use DMF/water mixtures (4:1) with Pd(PPh) as a catalyst. Sonication or heating (60–80°C) may enhance dissolution .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services.
- Spill Management : Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .
Advanced Research Questions
Q. How can this compound serve as a precursor for fluorescent probes in bioimaging studies?
The bromine atom at position 3 enables functionalization via cross-coupling (e.g., Sonogashira or Buchwald-Hartwig reactions) to attach fluorophores like BODIPY or coumarin derivatives. For example, Pd-catalyzed amination with a dansyl group creates a turn-on probe for detecting cellular thiols. The difluoro motif enhances photostability by reducing electron-deficient quenching .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Systematic meta-analysis (per Cochrane guidelines) is recommended:
- Data Extraction : Compare IC values across studies, noting assay conditions (cell lines, incubation times).
- Bias Assessment : Evaluate solvent effects (DMSO tolerance ≤0.1% in cell assays) and purity thresholds (≥95%).
- Statistical Harmonization : Use ANOVA to account for inter-lab variability. Contradictions often arise from differences in substituent positioning (e.g., meta vs. para bromine) or fluorophore choice .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The C3 bromine is more electrophilic than C7/C8 fluorines due to lower electronegativity, making it susceptible to substitution by amines or thiols. Solvent effects (PCM model) and transition-state analysis (IRC) refine predictions of regioselectivity .
Q. What methodologies validate the stability of this compound under physiological conditions for drug delivery applications?
- pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Plasma Stability : Exposure to human plasma (10% v/v) with EDTA, followed by precipitation and HPLC analysis.
- Light Sensitivity : UV-Vis spectroscopy under simulated sunlight (λ > 300 nm) to assess photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
